5-chloro-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2-phenoxyaniline
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Overview
Description
(1Z)-N-(5-CHLORO-2-PHENOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a quinoline core, a phenoxyphenyl group, and a dithiolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(5-CHLORO-2-PHENOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a chlorinated quinoline with a phenoxyphenyl derivative.
Formation of the Dithiolo Ring: This is typically achieved through the reaction of the quinoline derivative with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-(5-CHLORO-2-PHENOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(1Z)-N-(5-CHLORO-2-PHENOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (1Z)-N-(5-CHLORO-2-PHENOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as:
Inhibition of Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulation of Receptor Function: It may act as an agonist or antagonist at specific receptors.
Interaction with DNA: The compound can intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in their specific substituents and functional groups.
Heparinoids: These compounds share some structural similarities and are used in different applications, such as anticoagulants.
Uniqueness
(1Z)-N-(5-CHLORO-2-PHENOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C24H19ClN2OS2 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C24H19ClN2OS2/c1-24(2)22-21(17-10-6-7-11-18(17)27-24)23(30-29-22)26-19-14-15(25)12-13-20(19)28-16-8-4-3-5-9-16/h3-14,27H,1-2H3 |
InChI Key |
ALTCDPFRUJUOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)SS2)C |
Origin of Product |
United States |
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